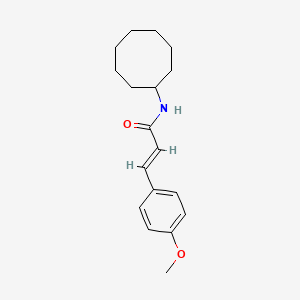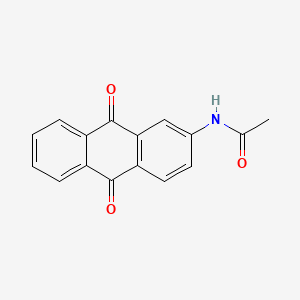![molecular formula C18H19NO4 B5865048 (2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B5865048.png)
(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on both phenyl rings and an amino group on one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: The most common method for synthesizing chalcones involves the Claisen-Schmidt condensation. This reaction typically involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the desired product precipitates out.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis of chalcones can be carried out in batch reactors. The reactants are mixed in the reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Some chalcone derivatives have been found to exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anti-inflammatory Agents: Chalcone derivatives have shown promise as anti-inflammatory agents, which could be useful in the treatment of inflammatory diseases.
Industry:
Dye Synthesis: Chalcones are used as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may exert its effects by inhibiting specific enzymes involved in biological pathways.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: This compound is similar in structure but lacks the amino group and additional methoxy groups.
(2E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: This compound has methoxy groups on the phenyl rings but lacks the amino group.
Uniqueness:
Functional Groups: The presence of both methoxy and amino groups on the phenyl rings makes this compound unique compared to other chalcones.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-6-4-5-13(11-14)17(20)9-10-19-16-12-15(22-2)7-8-18(16)23-3/h4-12,19H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMKPUPICGKGR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine](/img/structure/B5864967.png)
![2,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5864976.png)


![5,5-dimethyl-2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]-4H-1,3-thiazole](/img/structure/B5864985.png)


![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)

![(4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5865036.png)


